![molecular formula C12H12BrF4NO2 B2788140 Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate CAS No. 2287287-41-4](/img/structure/B2788140.png)
Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate
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Overview
Description
Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with bromine, fluorine, and trifluoromethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate typically involves multiple steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
Carbamate Formation: The final step involves the reaction of the substituted phenyl ring with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid may be employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of the bromine atom with a nucleophile, while oxidation may introduce additional oxygen-containing functional groups.
Scientific Research Applications
Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]carbamate
- Tert-butyl N-[5-bromo-2-chloro-3-(trifluoromethyl)phenyl]carbamate
- Tert-butyl N-[5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate
Uniqueness
Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF4NO2/c1-11(2,3)20-10(19)18-8-5-6(13)4-7(9(8)14)12(15,16)17/h4-5H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCIGOOYZJQHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287287-41-4 |
Source
|
Record name | tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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